molecular formula C14H14N4OS B2671880 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 1610369-48-6

8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B2671880
CAS No.: 1610369-48-6
M. Wt: 286.35
InChI Key: KCULUAOGWGVSGF-UHFFFAOYSA-N
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Description

8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic heterocyclic compound. The structure includes a pyrimidine ring fused with a pyridine ring, along with cyclopentyl, methylthio, oxo, and cyano groups. Such complex structures are often designed for pharmaceutical applications, exploring a range of biological activities.

Scientific Research Applications

Chemistry

Used as a building block in synthesizing complex organic molecules and polymers.

Biology

Explored for its antimicrobial and anti-inflammatory properties.

Medicine

Evaluated for potential in treating diseases such as cancer, due to its ability to interact with various biological targets.

Industry

Mechanism of Action

The compound acts as a potent inhibitor of CDK4 and ARK5, leading to the induction of apoptosis in tumor cells .

Future Directions

The compound shows promise as a potent inhibitor of CDK4 and ARK5, suggesting potential applications in the treatment of diseases where these kinases play a key role. Future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: : This can be achieved by condensing 2-aminopyrimidine with ethyl acetoacetate under basic conditions.

  • Introduction of the Cyclopentyl Group: : This step may involve alkylation reactions where the cyclopentyl moiety is introduced.

  • Addition of Methylthio Group: : This is often performed using methylthiolating agents in the presence of a base.

  • Oxidation to Form the Keto Group: : Oxidation reactions using agents like pyridinium chlorochromate (PCC).

  • Incorporation of the Cyano Group: : Often achieved by reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Scalability of this compound involves optimizing each step mentioned for yield and purity. Industrial methods also include green chemistry approaches to minimize waste and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.

  • Reduction: : Can be reduced to amine derivatives.

  • Substitution: : Substitution reactions at the methylthio group can yield various analogs.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or organic peroxides.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for halogen substitution or alkylating agents.

Major Products

Depending on the reaction, derivatives with sulfoxide, sulfone, or amino groups are formed.

Comparison with Similar Compounds

Compared to structurally similar compounds, 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile might offer unique binding affinities or selectivity for specific targets.

List of Similar Compounds

  • 8-Cyclopentyl-2-(ethylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

  • 8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydroquinazoline-6-carbonitrile

  • 8-Cyclopentyl-2-(methylthio)-7-hydroxyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Properties

IUPAC Name

8-cyclopentyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-20-14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULUAOGWGVSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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